1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline
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Overview
Description
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its unique structure, which includes a chromen-2-one core with methoxy and dimethyl substitutions, and an acetylated L-proline moiety. Coumarin derivatives are known for their diverse biological activities, including anti-coagulant, anti-inflammatory, and anti-microbial properties .
Preparation Methods
The synthesis of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline typically involves the following steps:
Synthesis of the chromen-2-one core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Methoxy and dimethyl substitutions: The chromen-2-one core is then subjected to methylation reactions to introduce the methoxy and dimethyl groups.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride and a catalyst such as pyridine.
Coupling with L-proline: The final step involves coupling the acetylated chromen-2-one with L-proline.
Chemical Reactions Analysis
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups of the chromen-2-one core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Scientific Research Applications
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-L-proline can be compared with other coumarin derivatives:
Warfarin: A well-known anti-coagulant that also contains a coumarin core.
Dicoumarol: Another anti-coagulant with a similar structure.
Esculetin: A natural coumarin derivative with anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitutions and the presence of the L-proline moiety, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H21NO6 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2S)-1-[2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H21NO6/c1-10-7-14(25-3)17-11(2)12(19(24)26-15(17)8-10)9-16(21)20-6-4-5-13(20)18(22)23/h7-8,13H,4-6,9H2,1-3H3,(H,22,23)/t13-/m0/s1 |
InChI Key |
SDOFJRBZPHZENA-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCC[C@H]3C(=O)O)C)C(=C1)OC |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3C(=O)O)C)C(=C1)OC |
Origin of Product |
United States |
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